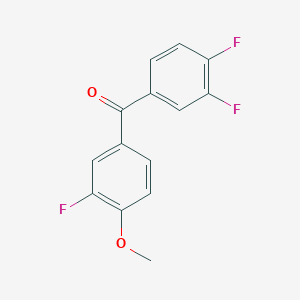

4-Methoxy-3,3',4'-trifluorobenzophenone

Description

4-Methoxy-3,3’,4’-trifluorobenzophenone is an organic compound with the molecular formula C14H9F3O2 and a molecular weight of 266.22 g/mol . This compound is characterized by the presence of methoxy and trifluoromethyl groups attached to a benzophenone core, which imparts unique chemical and physical properties.

Properties

IUPAC Name |

(3,4-difluorophenyl)-(3-fluoro-4-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3O2/c1-19-13-5-3-9(7-12(13)17)14(18)8-2-4-10(15)11(16)6-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCVGMAXPCKQIJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40374893 | |

| Record name | 4-Methoxy-3,3',4'-trifluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845781-11-5 | |

| Record name | 4-Methoxy-3,3',4'-trifluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3,3’,4’-trifluorobenzophenone typically involves the reaction of 4-methoxybenzoyl chloride with 3,3’,4’-trifluorobenzene under Friedel-Crafts acylation conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) and is carried out in an anhydrous solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3,3’,4’-trifluorobenzophenone undergoes various chemical reactions, including:

Nucleophilic Substitution: The trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions include various substituted benzophenones, biaryl compounds, and other derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Methoxy-3,3’,4’-trifluorobenzophenone is utilized in several scientific research applications:

Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Methoxy-3,3’,4’-trifluorobenzophenone involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with its ability to form hydrogen bonds and π-π interactions, enables the compound to bind to active sites of enzymes and modulate their activity .

Comparison with Similar Compounds

Similar Compounds

4-Methoxy-3,3’,5’-trifluorobenzophenone: Similar structure but with a different substitution pattern on the benzene ring.

4-Methoxy-3-(trifluoromethyl)benzoyl chloride: A related compound used as an intermediate in organic synthesis.

4-Methoxyphenylboronic acid: Used in Suzuki-Miyaura coupling reactions.

Uniqueness

4-Methoxy-3,3’,4’-trifluorobenzophenone is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it valuable in various research and industrial applications.

Biological Activity

4-Methoxy-3,3',4'-trifluorobenzophenone is a compound of interest due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, highlighting its significance in medicinal chemistry and pharmacology.

Chemical Structure and Properties

This compound belongs to the benzophenone family, characterized by two phenyl rings connected by a carbonyl group. The presence of a methoxy group and trifluoromethyl substituents significantly influences its chemical behavior and biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that benzophenone derivatives can inhibit the growth of various bacteria and fungi, suggesting potential applications in treating infections .

Anticancer Activity

Several studies have investigated the anticancer properties of benzophenone derivatives. For example, derivatives with similar structural modifications have demonstrated cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various signaling pathways .

The biological activity of this compound is believed to be mediated through interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for cancer cell survival.

- Receptor Modulation : It can potentially interact with nuclear receptors, influencing gene expression related to cell growth and apoptosis.

Study 1: Antiviral Activity

In a study evaluating similar compounds for antiviral properties against influenza A (H1N1), derivatives exhibited varying degrees of efficacy. Although specific data on this compound is limited, its structural analogs showed promise in inhibiting viral replication .

Study 2: Estrogen Receptor Interaction

Research into bisphenol derivatives has revealed that some compounds can act as estrogen receptor modulators. While direct studies on this compound are lacking, the structural similarities suggest it may exhibit similar interactions, potentially influencing hormonal pathways .

Comparative Analysis of Related Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Enzyme inhibition, Receptor modulation |

| 2-(3,4-Dimethoxyphenyl)-5,6,8-trifluoro-7-(1H-imidazol-1-yl)-4H-chromene-4-one | Antiviral | Viral replication inhibition |

| Bisphenol A derivatives | Estrogen receptor modulation | Coactivator binding inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.